molecular formula C22H18N2O3S B2437963 Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate CAS No. 923691-36-5

Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate

Cat. No.: B2437963
CAS No.: 923691-36-5
M. Wt: 390.46
InChI Key: JCHSBEPLVMVEAW-UHFFFAOYSA-N
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Description

Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate is a complex organic compound that features a pyridine ring substituted with a cyano group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate is unique due to its combination of a pyridine ring with a cyano group and a methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate is a complex organic compound with notable biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H19N3O4S
Molecular Weight 433.5 g/mol
IUPAC Name Methyl 4-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl benzoate
CAS Number Not specified

The compound features a pyridine ring, a cyano group, and a sulfanyl linkage, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the cyano group allows for hydrogen bonding with biological molecules, while the sulfanyl group can engage in redox reactions. These interactions can modulate various biochemical pathways, potentially leading to anti-inflammatory and anticancer effects.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown:

  • Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for reference strains .
  • Antifungal Activity : Moderate antifungal effects were noted, although less potent compared to antibacterial properties .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study investigated the efficacy of various derivatives against bacterial biofilms. The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ciprofloxacin .
  • In Vitro Analysis :
    • In vitro assays demonstrated that the compound inhibited cell proliferation in cancer cell lines, suggesting potential as an anticancer agent .
  • Mechanistic Insights :
    • Further mechanistic studies indicated that the compound could inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation markers in treated cells .

Properties

IUPAC Name

methyl 4-[[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-19-10-7-16(8-11-19)20-12-9-18(13-23)21(24-20)28-14-15-3-5-17(6-4-15)22(25)27-2/h3-12H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHSBEPLVMVEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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